molecular formula C8H7NOS B3327747 Thieno[2,3-b]pyridin-5-ylmethanol CAS No. 376387-77-8

Thieno[2,3-b]pyridin-5-ylmethanol

Cat. No.: B3327747
CAS No.: 376387-77-8
M. Wt: 165.21 g/mol
InChI Key: PLRBVGQMMYCMTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[2,3-b]pyridin-5-ylmethanol is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]pyridin-5-ylmethanol typically involves the fusion of a thiophene ring to a pyridine ring. One common method is the multicomponent reaction involving aldehydes, malononitrile, and thiophenol in the presence of catalysts such as triethylamine or nanosized magnesium oxide in ethanol . The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-b]pyridin-5-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include thieno[2,3-b]pyridine derivatives with different functional groups, such as aldehydes, carboxylic acids, alcohols, and amines .

Mechanism of Action

The mechanism of action of thieno[2,3-b]pyridin-5-ylmethanol involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit tyrosyl-DNA phosphodiesterase I (TDP1), an enzyme involved in DNA repair . This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death. Additionally, the compound may interact with other molecular targets, such as kinases and phospholipases, to exert its biological effects .

Comparison with Similar Compounds

Uniqueness: Thieno[2,3-b]pyridin-5-ylmethanol is unique due to the presence of the methanol group, which can significantly influence its chemical reactivity and biological activity. This functional group allows for further derivatization and modification, making it a versatile compound for various applications .

Properties

IUPAC Name

thieno[2,3-b]pyridin-5-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c10-5-6-3-7-1-2-11-8(7)9-4-6/h1-4,10H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRBVGQMMYCMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(C=C21)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thieno[2,3-b]pyridin-5-ylmethanol
Reactant of Route 2
Reactant of Route 2
Thieno[2,3-b]pyridin-5-ylmethanol
Reactant of Route 3
Reactant of Route 3
Thieno[2,3-b]pyridin-5-ylmethanol
Reactant of Route 4
Reactant of Route 4
Thieno[2,3-b]pyridin-5-ylmethanol
Reactant of Route 5
Thieno[2,3-b]pyridin-5-ylmethanol
Reactant of Route 6
Reactant of Route 6
Thieno[2,3-b]pyridin-5-ylmethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.